4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a diketone or an equivalent compound. The reaction conditions often include heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might convert the compound into a more oxidized form, potentially introducing additional functional groups.
Reduction: Reduction reactions could lead to the formation of a more saturated ring structure.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative, while reduction could produce a more saturated pyridazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potentially useful in the development of pharmaceuticals due to its heterocyclic structure.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar ring structure but without the methyl groups.
4,5-Dihydropyridazin-3(2H)-one: Similar structure but without the methyl groups at positions 4 and 6.
6-Methylpyridazin-3(2H)-one: A related compound with a methyl group at position 6.
Uniqueness
4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. These modifications can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
23227-96-5 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,5-dimethyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H10N2O/c1-4-3-5(2)7-8-6(4)9/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
KJZAENJNBTVSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NNC1=O)C |
Origin of Product |
United States |
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